![molecular formula C18H19ClF2N2OS B4118177 N-(4-sec-butylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4118177.png)
N-(4-sec-butylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea
Descripción general
Descripción
N-(4-sec-butylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea, also known as AG-99 or TAK-659, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in preclinical studies for the treatment of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
N-(4-sec-butylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea works by inhibiting the activity of specific enzymes called tyrosine kinases. These enzymes play a crucial role in the growth and proliferation of cancer cells and the immune system. By blocking their activity, this compound can prevent the growth of cancer cells and reduce the activity of the immune system, which is overactive in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been found to inhibit the activity of various tyrosine kinases, including BTK, ITK, and JAK3. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-sec-butylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea has several advantages for lab experiments, including its high potency and selectivity for specific tyrosine kinases. Additionally, it has a favorable pharmacokinetic profile, making it suitable for oral administration. However, this compound also has some limitations, including its low solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(4-sec-butylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea. One area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the efficacy of this compound in clinical trials for the treatment of cancer and autoimmune disorders. Finally, research is needed to determine the optimal dosing and administration of this compound to minimize potential toxicity and maximize therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in the treatment of cancer and autoimmune disorders. Its mechanism of action involves the inhibition of specific tyrosine kinases, which play a crucial role in the growth and proliferation of cancer cells and the immune system. While this compound has several advantages for lab experiments, further research is needed to determine its optimal dosing and administration and to investigate its efficacy in clinical trials.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. In preclinical studies, it has shown promising results in inhibiting the growth of cancer cells, including lymphoma, leukemia, and multiple myeloma. Additionally, this compound has demonstrated efficacy in treating autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF2N2OS/c1-3-11(2)12-4-6-13(7-5-12)22-18(25)23-14-8-9-16(15(19)10-14)24-17(20)21/h4-11,17H,3H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWKTTHRDCJKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



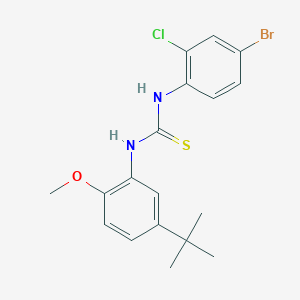
![2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4118100.png)
![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118104.png)
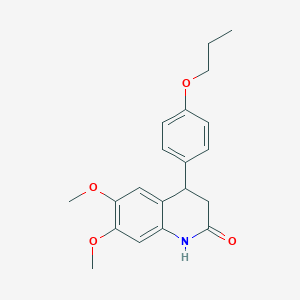
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4118131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4118135.png)
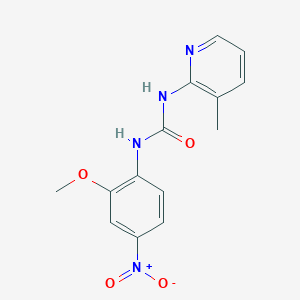
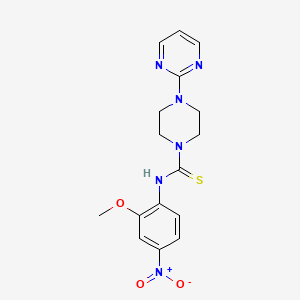
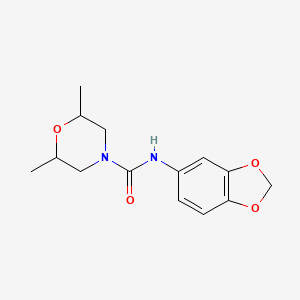
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4118182.png)
![methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4118183.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118184.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118198.png)
![N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4118201.png)